molecular formula C7H6Cl2O B2793134 2,5-Dichloro-4-methylphenol CAS No. 38946-60-0

2,5-Dichloro-4-methylphenol

Cat. No.: B2793134
CAS No.: 38946-60-0
M. Wt: 177.02
InChI Key: BJXGQFCETVDSHR-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylphenol is an organic compound that belongs to the class of chlorinated phenols. It is characterized by the presence of two chlorine atoms and one methyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-methylphenol can be synthesized through several methods. One common method involves the chlorination of 4-methylphenol (p-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Another method involves the direct chlorination of 2,5-dichlorophenol with methyl iodide in the presence of a base such as potassium carbonate. This reaction also requires elevated temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chlorination processes. The chlorination of 4-methylphenol is carried out in reactors equipped with temperature control and efficient mixing to ensure uniform chlorination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of mono-chlorinated or non-chlorinated phenols.

    Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

2,5-Dichloro-4-methylphenol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its antimicrobial properties and its effects on microbial cell membranes.

    Medicine: Investigated for potential use in antiseptic formulations and disinfectants.

    Industry: Used in the production of pesticides, fungicides, and other industrial chemicals.

Mechanism of Action

The antimicrobial action of 2,5-Dichloro-4-methylphenol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is similar to other phenolic compounds used as disinfectants.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol
  • 4-Chloro-3-methylphenol

Comparison

2,5-Dichloro-4-methylphenol is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct chemical and physical properties. Compared to 2,4-Dichlorophenol and 2,6-Dichlorophenol, it has different reactivity patterns and antimicrobial efficacy. The presence of the methyl group in this compound also affects its solubility and interaction with biological membranes, making it a more effective antimicrobial agent in certain applications.

Properties

IUPAC Name

2,5-dichloro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXGQFCETVDSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38946-60-0
Record name 2,5-dichloro-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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